

A Comparative Guide to C175 and Other High-Conductivity Copper Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C 175	
Cat. No.:	B1668177	Get Quote

For researchers, scientists, and drug development professionals, the selection of materials with precise thermal and electrical properties is critical for experimental apparatus and instrumentation. High-conductivity copper alloys are often employed in applications demanding efficient heat dissipation and reliable electrical connections. This guide provides an objective comparison of C175 copper alloys with other notable high-conductivity copper alloys, supported by quantitative data and standardized experimental methodologies.

Overview of High-Conductivity Copper Alloys

Copper and its alloys are renowned for their excellent electrical and thermal conductivity. While pure copper offers the highest conductivity, alloying elements are introduced to enhance mechanical properties such as strength and hardness, often with a trade-off in conductivity. The alloys compared in this guide are selected for their balance of conductivity and mechanical strength, making them suitable for demanding applications.

C175 Alloys (C17500 and C17510): These are beryllium copper alloys known for their good strength and high thermal conductivity.[1] They are heat-treatable, allowing for a range of mechanical properties. The primary difference between C17500 and C17510 lies in their alloying addition; C17500 contains cobalt, while C17510 contains nickel.[1][2][3] Despite this, their performance characteristics are very similar.[1][2]

C17200: Also a beryllium copper alloy, C17200 is distinguished by its significantly higher beryllium content, which results in the highest strength among beryllium copper alloys, though with lower conductivity compared to the C175 series.[4][5]

C18150 and C18200: These are chromium-based copper alloys. C18200, or chromium copper, offers a good combination of strength, hardness, and conductivity.[6] C18150, a chromium-zirconium copper, includes a small amount of zirconium to improve its strength and resistance to softening at elevated temperatures.[6][7]

Quantitative Data Comparison

The following tables summarize the key mechanical and physical properties of the selected high-conductivity copper alloys. The data presented are typical values and may vary depending on the specific temper and processing of the material.

Table 1: Chemical Composition (%)

Alloy	UNS No.	Berylliu m (Be)	Cobalt (Co)	Nickel (Ni)	Chromi um (Cr)	Zirconiu m (Zr)	Copper (Cu)
C17500	C17500	0.4 - 0.7	2.4 - 2.7	-	-	-	Balance
C17510	C17510	0.2 - 0.6	-	1.4 - 2.2	-	-	Balance
C17200	C17200	1.8 - 2.0	0.2 - 0.6 (Co+Ni)	-	-	-	Balance
C18150	C18150	-	-	-	0.4 - 1.2	0.04 - 0.15	Balance
C18200	C18200	-	-	-	0.6 - 1.2	-	Balance

Source:[3][4][5][6][8]

Table 2: Mechanical Properties

Property	C17500 / C17510	C17200	C18150	C18200
Tensile Strength (MPa)	655 - 965	1140 - 1310	480 - 550	520 - 600
Yield Strength (0.2% Offset) (MPa)	520 - 725	965 - 1140	-	-
Elongation (%)	10 - 20	3 - 10	-	-
Hardness (Rockwell B)	90 - 100	97 - 105 (HRB)	75 - 85	85 - 95

Source:[4][5][6][8][9]

Table 3: Physical and Electrical Properties

Property	C17500 / C17510	C17200	C18150	C18200
Electrical Conductivity (% IACS)	45 - 60	22 - 28	75 - 80	80 - 85
Thermal Conductivity (W/m·K)	208 - 300	105 - 130	~320	~320
Density (g/cm³)	8.83	8.25	~8.89	~8.89

Source:[4][6][8][10][11]

Experimental Protocols

The data presented in this guide are determined by standardized experimental protocols to ensure accuracy and comparability. The following are summaries of the key ASTM (American Society for Testing and Materials) standards used for characterizing these copper alloys.

Tensile Testing (ASTM E8/E8M)

This test method determines the strength and ductility of metallic materials under uniaxial tensile stress.[8][12]

- Specimen Preparation: A standardized specimen is machined from the alloy material. The
 dimensions of the specimen are critical and are specified in the standard based on the
 product form (e.g., plate, rod).[13]
- Procedure: The specimen is mounted in a universal testing machine. A controlled tensile
 force is applied to the specimen until it fractures.[8] During the test, the applied force and the
 elongation of the specimen are continuously measured.
- Key Properties Measured:
 - Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before necking.
 - Yield Strength: The stress at which the material begins to deform plastically.
 - Elongation: The percentage increase in length of the specimen after fracture, which is a measure of ductility.[8]

Hardness Testing (ASTM E18)

This standard covers the determination of Rockwell hardness of metallic materials.[4][14]

- Principle: The Rockwell test measures the permanent depth of indentation produced by a specific indenter under a given load.[14][15]
- Procedure:
 - A preliminary test force (minor load) is applied to the specimen.
 - The major load is then applied for a specified dwell time.
 - The major load is removed, and the permanent indentation depth is measured relative to the minor load position. The Rockwell hardness number is inversely related to the depth of

the indentation.

 Scales: Different Rockwell scales (e.g., HRB, HRC) are used depending on the material's expected hardness, utilizing different indenters and loads. For these copper alloys, the Rockwell B scale is commonly used.

Electrical Conductivity Testing (ASTM E1004)

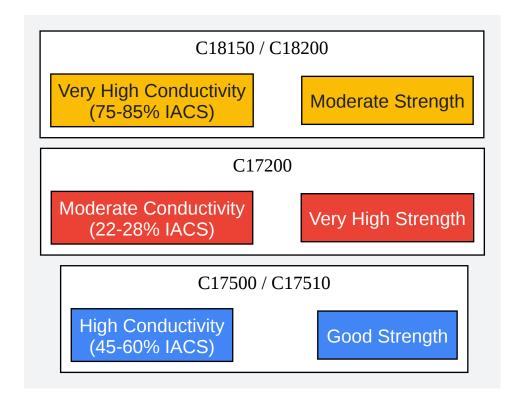
This test method uses an electromagnetic (eddy-current) technique to determine the electrical conductivity of nonmagnetic metals.[10][16]

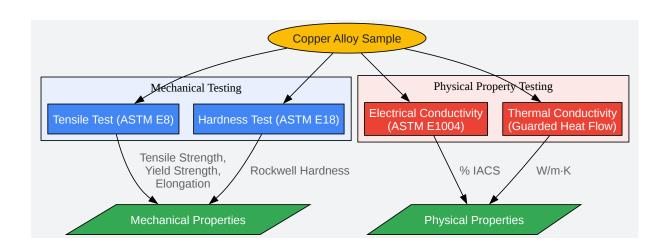
- Principle: An alternating current in a probe coil generates a changing magnetic field, which in turn induces eddy currents in the conductive material. These eddy currents create their own magnetic field that opposes the primary field. The instrument measures the change in impedance of the probe coil, which is related to the material's conductivity.
- Procedure: The instrument's probe is placed on the surface of the material. The instrument provides a direct reading of the electrical conductivity, typically as a percentage of the International Annealed Copper Standard (% IACS).[16]
- Calibration: The instrument is calibrated using standards of known electrical conductivity.

Thermal Conductivity Testing (Guarded-Comparative-Longitudinal Heat Flow Technique)

This method, often following principles outlined in standards like ASTM E1225, determines the thermal conductivity of solid materials.[17][18]

- Principle: A sample of the unknown material is placed between two identical reference materials with known thermal conductivity. A longitudinal heat flow is established through this stack.
- Procedure:
 - A temperature gradient is created along the stack by a heater at one end and a heat sink at the other.
 - The assembly is "guarded" with insulation to prevent radial heat loss.




 By measuring the temperature gradients across the known reference materials and the unknown sample at steady-state conditions, the thermal conductivity of the sample can be calculated based on the known thermal conductivity of the references.[18]

Visualizing Alloy Selection

The selection of an appropriate copper alloy is a multi-faceted decision based on the primary requirements of the application. The following diagrams illustrate the logical relationships in the alloy selection process.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tianxing.com.cn [tianxing.com.cn]
- 2. galvanizeit.com [galvanizeit.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. wmtr.com [wmtr.com]
- 8. ASTM E8 | Tensile Testing Standards & Procedures Valence [valencesurfacetech.com]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. wmtr.com [wmtr.com]
- 16. laboratuar.com [laboratuar.com]
- 17. eyoungindustry.com [eyoungindustry.com]
- 18. img.antpedia.com [img.antpedia.com]
- To cite this document: BenchChem. [A Comparative Guide to C175 and Other High-Conductivity Copper Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668177#comparing-c175-to-other-high-conductivity-copper-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com